molecular formula C16H21ClN2O3 B5661128 N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide

N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide

Cat. No. B5661128
M. Wt: 324.80 g/mol
InChI Key: CQEOQHAMSAWZAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired acetamide derivatives. For instance, a study by Prabhakaran et al. (2006) describes the labeling of a similar compound, showing the complexity involved in synthesizing these molecules with specific functional groups and isotopes for imaging purposes (Prabhakaran et al., 2006). These synthesis pathways are crucial for creating compounds with specific properties for research and therapeutic uses.

Molecular Structure Analysis

The analysis of the molecular structure involves understanding the spatial arrangement of atoms within the molecule and how this affects its reactivity and interactions with biological targets. Techniques such as X-ray crystallography have been employed to determine the structure of similar acetamide derivatives, providing insights into their conformation and potential binding mechanisms with biological receptors (Hajjem et al., 1993).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including hydrolysis, oxidation, and condensation, which can modify their chemical structure and, consequently, their biological activity. Studies on similar compounds have explored their reactivity channels and the conditions under which these reactions occur, contributing to a deeper understanding of their chemical behavior (Pailloux et al., 2007).

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-11-4-7-15(20)19(11)10-16(21)18(2)9-12-8-13(17)5-6-14(12)22-3/h5-6,8,11H,4,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEOQHAMSAWZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC(=O)N(C)CC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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